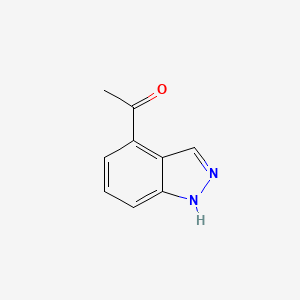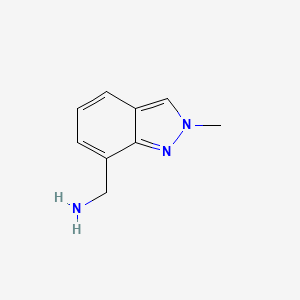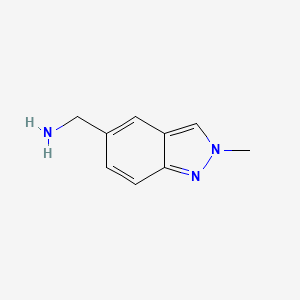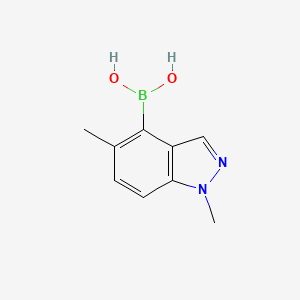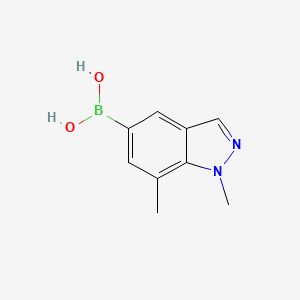
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine
Übersicht
Beschreibung
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine (FMEDA) is an organic compound that has been used in a variety of scientific research applications. It is a diamine, meaning it has two amine groups, and is composed of carbon, hydrogen, nitrogen, and oxygen atoms. FMEDA is a colorless, odorless, and highly water-soluble compound that is stable in a wide range of pH levels and temperatures. It can be synthesized in a laboratory setting and has been used in a variety of research applications, including biochemistry and physiology experiments.
Wissenschaftliche Forschungsanwendungen
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has been widely used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes and proteins, as well as the biochemical and physiological effects of drugs and other compounds. This compound has also been used in drug design, as it can be used to modify the structure of existing drugs to create new compounds with improved properties. Additionally, this compound has been used in the study of organic synthesis, as it can be used to create new compounds with desired properties.
Wirkmechanismus
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has been used to study the mechanism of action of enzymes and proteins. It is believed that this compound binds to the active site of an enzyme or protein and modifies its structure, leading to changes in its activity. This can be used to study the effects of drugs and other compounds on enzymes and proteins.
Biochemical and Physiological Effects
This compound has also been used to study the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the structure and function of cells, as well as the effects of drugs on the metabolism of cells. Additionally, this compound has been used to study the effects of drugs on the immune system, as well as the effects of drugs on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has a number of advantages for use in laboratory experiments. It is a highly water-soluble compound, meaning it can be easily dissolved in water and other solvents. Additionally, it is a stable compound, meaning it does not easily decompose at high temperatures or in acidic or basic solutions. However, this compound also has some limitations for use in laboratory experiments. It is a highly reactive compound, meaning it can react with other compounds and affect the results of experiments. Additionally, this compound is not very soluble in organic solvents, meaning it can be difficult to dissolve in these solvents.
Zukünftige Richtungen
The use of N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is to use this compound to study the effects of drugs on the immune system, as well as the effects of drugs on the nervous system. Additionally, this compound could be used to modify existing drugs to create new compounds with improved properties. Finally, this compound could be used to study the effects of drugs on the metabolism of cells, as well as the effects of drugs on the structure and function of cells.
Eigenschaften
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(2-methoxyethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-14-9-7-13(6-3-5-12)10-11-4-2-8-15-11/h2,4,8H,3,5-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPJHNJPXWURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCCN)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1386907.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine](/img/structure/B1386909.png)
![4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B1386911.png)
![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-3-carboxylic acid](/img/structure/B1386917.png)
